![molecular formula C12H16N6O2 B14182766 N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide CAS No. 919772-08-0](/img/structure/B14182766.png)
N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide is a synthetic organic compound that features a benzamide core with a tetrazole ring and an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Ethoxy Group: The tetrazole derivative is then reacted with an ethoxy group through an etherification reaction.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Final Coupling: The final step involves coupling the tetrazole-ethoxy derivative with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of amines or reduced tetrazole derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzamide core.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving tetrazole-containing compounds.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as luminescence or conductivity.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide: can be compared with other tetrazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of a benzamide, a tetrazole, and an aminoethyl group. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Propiedades
Número CAS |
919772-08-0 |
|---|---|
Fórmula molecular |
C12H16N6O2 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide |
InChI |
InChI=1S/C12H16N6O2/c13-6-7-14-12(19)9-1-3-10(4-2-9)20-8-5-11-15-17-18-16-11/h1-4H,5-8,13H2,(H,14,19)(H,15,16,17,18) |
Clave InChI |
PIASMEOILRPBNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCN)OCCC2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


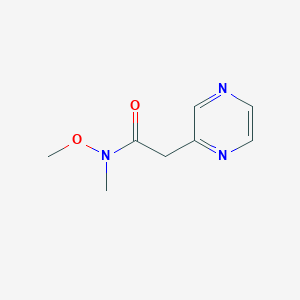
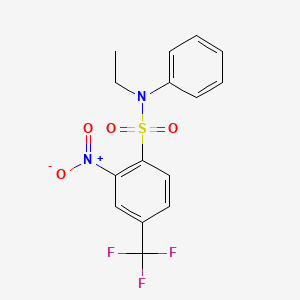
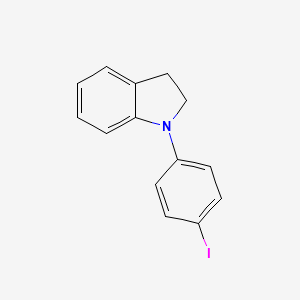
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)
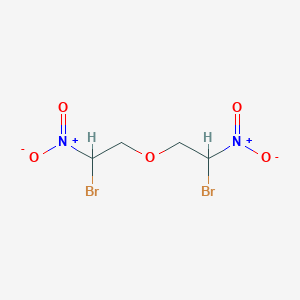
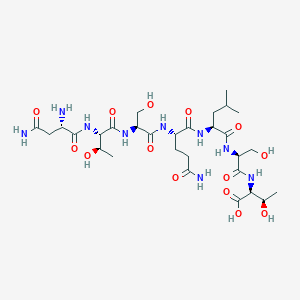

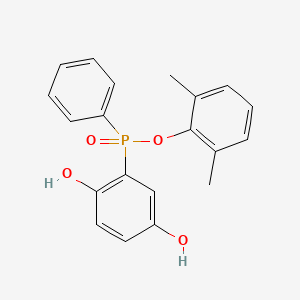
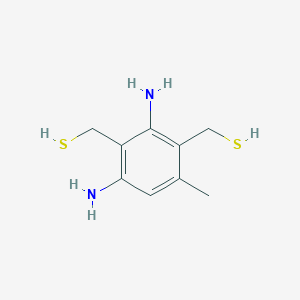
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)

![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)
